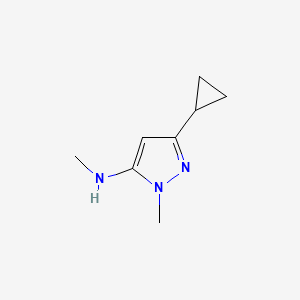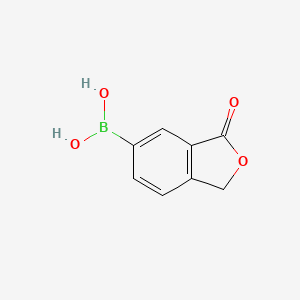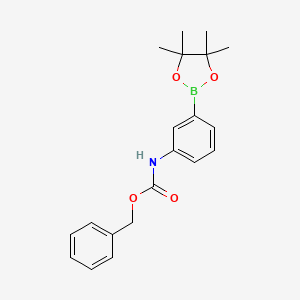![molecular formula C16H16N2O4 B15304307 benzyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B15304307.png)
benzyl N-[2-(4-nitrophenyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and chemical synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(4-nitrophenyl)ethyl]carbamate typically involves the nucleophilic substitution reaction of benzyl chloroformate with 2-(4-nitrophenyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of automated reactors and in-line monitoring systems ensures consistent product quality and minimizes the environmental impact of the manufacturing process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Aminophenyl)ethylamine.
Reduction: Benzyl alcohol and 2-(4-nitrophenyl)ethylamine.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its antimicrobial and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of benzyl N-[2-(4-nitrophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbamate linkage can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Lacks the nitrophenyl group, making it less reactive in electron transfer reactions.
N-(4-Nitrophenyl)ethyl carbamate: Lacks the benzyl group, resulting in different lipophilicity and bioavailability properties.
4-Nitrophenyl carbamate: Lacks the ethyl linkage, affecting its overall molecular structure and reactivity.
Uniqueness
Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate is unique due to the combination of its benzyl, nitrophenyl, and carbamate groups This unique structure imparts specific chemical reactivity, biological activity, and physicochemical properties that distinguish it from other carbamate derivatives
Eigenschaften
Molekularformel |
C16H16N2O4 |
|---|---|
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
benzyl N-[2-(4-nitrophenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H16N2O4/c19-16(22-12-14-4-2-1-3-5-14)17-11-10-13-6-8-15(9-7-13)18(20)21/h1-9H,10-12H2,(H,17,19) |
InChI-Schlüssel |
CRYZSMNZLSDLBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B15304232.png)
![tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B15304248.png)

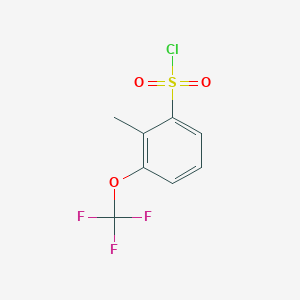
![1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B15304269.png)
![1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylicacidhydrochloride](/img/structure/B15304282.png)
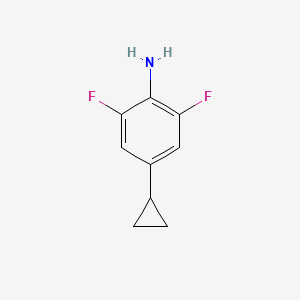
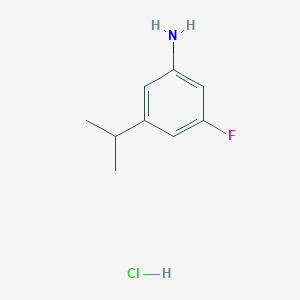

![6-(3-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B15304302.png)
